N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule. It contains a benzothiazole group (a type of heterocyclic aromatic compound), a methoxyethyl group (an ether), and a carboxamide group (a type of functional group consisting of a carbonyl group attached to an amine). These groups can confer various properties to the compound, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the functional groups present. For example, the carboxamide group might be reactive towards acids or bases, and the benzothiazole group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including compounds structurally similar to N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide, have been synthesized and investigated for their ability to detect cyanide anions. These compounds exhibit significant planarity and can undergo Michael addition reactions with cyanide, leading to observable changes in color and fluorescence, which can be used as a detection mechanism for cyanide ions in various environments (Wang et al., 2015).
Antimicrobial Agents
A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species. These compounds, which include variations on the benzothiazole structure, have shown potent antimicrobial activity, making them candidates for further development as antimicrobial agents (Incerti et al., 2017).
Photoisomerization Studies
The photoisomerization process of benzothiazine derivatives, which are closely related to the compound , has been explored. This research contributes to the understanding of photochemical reactions of benzothiazole compounds and their potential applications in materials science and photopharmacology (Elghamry et al., 2007).
Organic Sensitizers for Solar Cells
Functionalized benzothiazole squaraine derivatives have been designed and developed for application in dye-sensitized solar cells (DSSCs). These compounds, with structural features similar to the compound of interest, exhibit strong and broad absorption bands in the red/NIR wavelength region, making them suitable for harvesting solar energy (Kim et al., 2010).
Safety And Hazards
Future Directions
The future research directions for this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential uses in materials science or chemistry .
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-25-11-10-22-14-7-3-5-9-18(14)27-20(22)21-19(24)17-12-15(23)13-6-2-4-8-16(13)26-17/h2-9,12H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYNJLQZRYJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide |
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